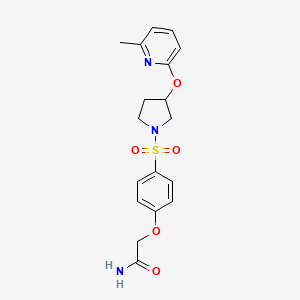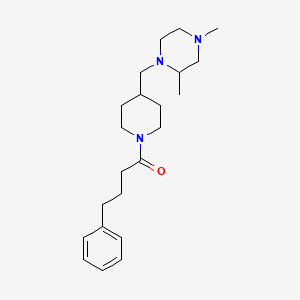![molecular formula C19H22IN5O5 B2865724 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 313665-39-3](/img/no-structure.png)
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione, also known as KMUP-1, is a small molecule compound that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of cancer research, cardiovascular disease, and neurodegenerative disorders.
Applications De Recherche Scientifique
Cardiovascular and Antiarrhythmic Activity
Research on derivatives similar to the specified compound has demonstrated potential cardiovascular benefits. For example, studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These compounds, particularly those with specific 8-alkylamino substituents, displayed significant antiarrhythmic and hypotensive activities. Their interactions with alpha-adrenoreceptors have also been characterized, indicating their potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).
Polymer Synthesis
Morpholine derivatives have been utilized in the synthesis of polymers with enhanced hydrophilicity. For instance, polymerization of morpholine-2,5-dione derivatives has led to the creation of polymers like poly(glycolic acid-alt-l-aspartic acid), aiming to improve hydrophilicity for potential biomedical applications (Wang & Feng, 1997).
Antimicrobial and Anti-Inflammatory Agents
Studies on morpholine-dione derivatives have also explored their potential as antimicrobial and anti-inflammatory agents. For example, specific cyclodidepsipeptides have been evaluated for their inhibitory activity against xanthine oxidase, showcasing their potential for treating conditions related to excessive uric acid production and inflammation (Šmelcerović et al., 2013).
Antitumor Agents
Research into the synthesis and biological activity of phenolic compounds coupled with purine bases has yielded compounds with promising antitumor properties. These compounds, through their novel structures, have been studied for their ability to inhibit tumor growth, underscoring the potential for developing new antitumor agents (Ma et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione' involves the reaction of 2,6-dioxopurine-3-methyl-8-morpholinyl with 4-iodophenol in the presence of a base to form 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione.", "Starting Materials": [ "2,6-dioxopurine-3-methyl-8-morpholinyl", "4-iodophenol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,6-dioxopurine-3-methyl-8-morpholinyl to a reaction vessel", "Add 4-iodophenol to the reaction vessel", "Add a base (e.g. potassium carbonate) to the reaction vessel", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water or ethanol)", "Dry the solid under vacuum to obtain the desired product" ] } | |
Numéro CAS |
313665-39-3 |
Nom du produit |
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Formule moléculaire |
C19H22IN5O5 |
Poids moléculaire |
527.319 |
Nom IUPAC |
7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28) |
Clé InChI |
LEZTXAHWNUELHL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2865641.png)
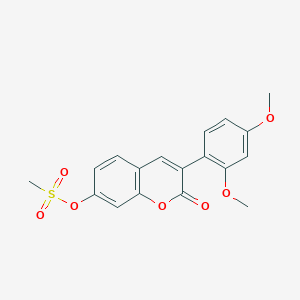
![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

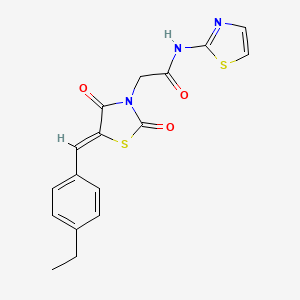
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)
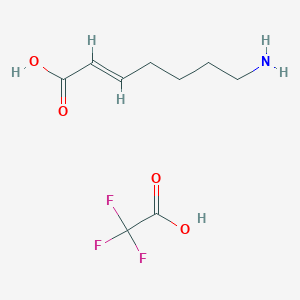
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)
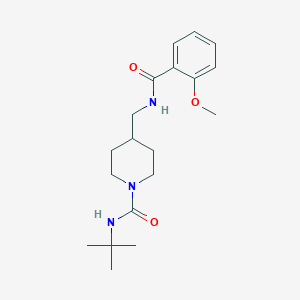
![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)
